Milategrast

Description

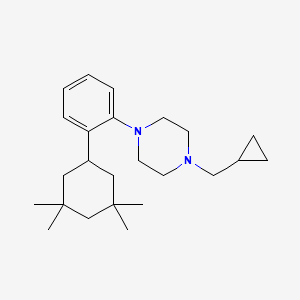

Structure

3D Structure

Properties

CAS No. |

859217-52-0 |

|---|---|

Molecular Formula |

C24H38N2 |

Molecular Weight |

354.6 g/mol |

IUPAC Name |

1-(cyclopropylmethyl)-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine |

InChI |

InChI=1S/C24H38N2/c1-23(2)15-20(16-24(3,4)18-23)21-7-5-6-8-22(21)26-13-11-25(12-14-26)17-19-9-10-19/h5-8,19-20H,9-18H2,1-4H3 |

InChI Key |

PGWIKFFLIJECAM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(C1)(C)C)C2=CC=CC=C2N3CCN(CC3)CC4CC4)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Milategrast |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Milategrast: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milategrast (E6007) is a small molecule investigated for its anti-inflammatory properties, particularly in the context of inflammatory bowel disease (IBD). Its mechanism of action extends beyond simple integrin antagonism, involving a novel pathway centered on the inhibition of the interaction between calreticulin (CRT) and integrin α subunits. This guide provides a detailed technical overview of this compound's core mechanism, integrating available preclinical data, experimental methodologies, and a visualization of the involved signaling pathways. While the clinical development of this compound for ulcerative colitis was discontinued for business reasons, the elucidated mechanism presents a valuable therapeutic concept for inflammatory and autoimmune disorders.

Introduction

Leukocyte adhesion to the vascular endothelium and subsequent infiltration into tissues are key pathological events in many inflammatory and autoimmune diseases. This process is primarily mediated by integrins, a family of heterodimeric cell surface receptors. Consequently, the inhibition of integrin function has been a major focus of therapeutic development. This compound emerged as a cell adhesion inhibitor with a distinct mechanism of action. Research on its analogue, ER-464195-01, has revealed that its anti-inflammatory effects stem from the disruption of the interaction between calreticulin (CRT), a chaperone protein, and integrin α subunits, which is a critical step for integrin activation.[1][2] This guide will delve into the molecular interactions and cellular consequences of this mechanism.

Core Mechanism of Action: Inhibition of the Calreticulin-Integrin α Interaction

The primary mechanism of action of this compound and its analogues involves the direct binding to calreticulin, leading to the dissociation of the calreticulin-integrin α complex.[1][2] This dissociation prevents the conformational changes required for integrin activation, thereby inhibiting downstream leukocyte adhesion and infiltration.

The Role of Calreticulin in Integrin Activation

Calreticulin, a calcium-binding chaperone protein primarily located in the endoplasmic reticulum, is also known to interact with the cytoplasmic domain of integrin α subunits.[2] This interaction is crucial for maintaining the activated state of the integrin, which is necessary for high-affinity binding to its ligands on the vascular endothelium, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1).

This compound Analogue (ER-464195-01) as a Dissociator of the CRT-Integrin α Complex

Studies on the this compound analogue, ER-464195-01, have demonstrated that this small molecule directly binds to calreticulin. This binding event allosterically inhibits the interaction between calreticulin and the integrin α4 subunit (ITGA4). By preventing the formation of the CRT-ITGA4 complex, ER-464195-01 effectively suppresses the activation of integrins on the surface of leukocytes, such as T cells and neutrophils.

The following diagram illustrates the proposed signaling pathway:

Quantitative Data

The following table summarizes the available quantitative data for this compound and its analogue, ER-464195-01.

| Compound | Assay | Target/Cell Line | Parameter | Value | Reference |

| This compound | Jurkat cell adhesion to fibronectin | Jurkat cells | IC50 | <5 µM | |

| ER-464195-01 | GST-CRT binding to ITGA4 | Purified proteins | Inhibition | Dose-dependent | |

| ER-464195-01 | In situ Proximity Ligation Assay | Phorbol 12-myristate 13-acetate-activated Jurkat cells | Inhibition of CRT-ITGA4 interaction | Significant decrease at 5 µM |

Experimental Protocols

In situ Proximity Ligation Assay (PLA) for CRT-ITGA4 Interaction

This assay was pivotal in demonstrating that ER-464195-01 inhibits the interaction between calreticulin and integrin α4 in a cellular context.

Objective: To visualize and quantify the close proximity (and thus interaction) of CRT and ITGA4 proteins within cells.

Methodology:

-

Cell Culture and Treatment: Jurkat cells are cultured and then activated with phorbol 12-myristate 13-acetate to induce the CRT-ITGA4 interaction. The cells are then treated with ER-464195-01 or a control compound.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100 to allow antibody access.

-

Primary Antibody Incubation: Cells are incubated with a pair of primary antibodies from different species (e.g., mouse anti-CRT and rabbit anti-ITGA4) that recognize the two target proteins.

-

PLA Probe Incubation: Secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) are added. One probe recognizes the mouse primary antibody and the other recognizes the rabbit primary antibody.

-

Ligation: If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be joined by a ligase to form a circular DNA template.

-

Amplification: The circular DNA template is amplified via rolling-circle amplification using a polymerase.

-

Detection: The amplified DNA is detected using fluorescently labeled oligonucleotides. The resulting fluorescent spots (PLA signals) are visualized and quantified using fluorescence microscopy. A decrease in the number of PLA signals per cell in the ER-464195-01 treated group compared to the control indicates inhibition of the CRT-ITGA4 interaction.

The following diagram outlines the workflow for the Proximity Ligation Assay:

Jurkat Cell Adhesion Assay

This assay is a common method to evaluate the effect of compounds on leukocyte adhesion to extracellular matrix proteins or endothelial ligands.

Objective: To quantify the adhesion of Jurkat T-cells (a human T-lymphocyte cell line) to a fibronectin-coated surface and to determine the inhibitory concentration (IC50) of this compound.

Methodology:

-

Plate Coating: 96-well plates are coated with human fibronectin and incubated to allow for protein adsorption. The remaining protein-binding sites on the plastic are then blocked with a solution like bovine serum albumin (BSA).

-

Cell Labeling (Optional but common): Jurkat cells are labeled with a fluorescent dye (e.g., calcein-AM) for easy quantification.

-

Compound Incubation: Labeled Jurkat cells are pre-incubated with various concentrations of this compound or a vehicle control.

-

Adhesion: The treated cells are added to the fibronectin-coated wells and incubated to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification: The number of adherent cells is quantified. If fluorescently labeled, the fluorescence of each well is read using a plate reader. Alternatively, adherent cells can be fixed, stained with crystal violet, and the absorbance measured after solubilization of the dye.

-

Data Analysis: The percentage of adhesion is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Clinical Development and Future Perspective

This compound (E6007) underwent Phase I and Phase II clinical trials for inflammatory bowel diseases, including ulcerative colitis. A Phase II study in Japanese patients with moderate active ulcerative colitis was completed, however, further development for this indication was discontinued due to business priorities. A Phase I study to determine the absorption, metabolism, and excretion of [14C]-labeled E6007 in healthy male subjects has also been completed.

While the clinical progression of this compound has halted, the elucidation of its unique mechanism of action provides a strong rationale for targeting the calreticulin-integrin axis in inflammatory and autoimmune diseases. This pathway represents a novel therapeutic target that could offer an alternative or complementary approach to direct integrin antagonism. Further research into molecules that modulate this interaction could lead to the development of new therapeutics with potentially improved efficacy or safety profiles.

References

- 1. Potent new mechanism of action for treatment of inflammatory bowel disease revealed | Research News - University of Tsukuba [tsukuba.ac.jp]

- 2. Calreticulin and integrin alpha dissociation induces anti-inflammatory programming in animal models of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Milategrast: An In-depth Technical Guide to an Integrin Activation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Milategrast (also known as E6007) is a small molecule investigated for its potential as an orally administered integrin activation inhibitor. Developed by Eisai, its primary therapeutic targets were inflammatory conditions such as inflammatory bowel disease (IBD) and ulcerative colitis. Although clinical development was discontinued due to business priorities, the mechanism of action of a close analogue of this compound offers valuable insights into a novel approach for modulating leukocyte adhesion and infiltration in inflammatory processes. This guide provides a comprehensive overview of the core scientific principles underlying this compound's function, its chemical properties, and the experimental methodologies used to characterize such compounds.

Core Mechanism of Action: Inhibition of Integrin Activation via Calreticulin

This compound is classified as an integrin activation inhibitor.[1] Research on a structurally similar analogue, ER-464195-01, has elucidated a specific and novel mechanism of action. This analogue has been shown to inhibit the interaction between calreticulin (CRT) and the cytoplasmic tail of integrin α subunits (ITGAs), particularly integrin α4 (ITGA4).[1][2][3][4]

Calreticulin, a chaperone protein primarily located in the endoplasmic reticulum, also plays a crucial role in the "inside-out" signaling pathway that activates integrins. By binding to the highly conserved KxGFFKR motif in the cytoplasmic domain of ITGAs, CRT is involved in converting the integrin from a low-affinity to a high-affinity state for its extracellular ligands. The analogue of this compound, ER-464195-01, directly binds to CRT, thereby preventing its association with ITGA4. This disruption of the CRT-ITGA4 interaction inhibits the conformational changes required for integrin activation, ultimately suppressing the adhesiveness of leukocytes, including T cells and neutrophils.

This mechanism prevents the firm adhesion of leukocytes to the vascular endothelium and their subsequent transmigration into inflamed tissues, which is a critical step in the pathogenesis of many inflammatory diseases.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 1-(cyclopropylmethyl)-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine | IUPHAR/BPS Guide to PHARMACOLOGY |

| Synonyms | E6007, E-6007, [14C]-E6007 | Patsnap Synapse |

| Molecular Formula | C24H38N2 | IUPHAR/BPS Guide to PHARMACOLOGY |

| Molecular Weight | 354.58 g/mol | IUPHAR/BPS Guide to PHARMACOLOGY |

| Drug Type | Small molecule | Patsnap Synapse |

| Class | Anti-inflammatories; Antiulcers; Piperazines | Springer |

Preclinical and Clinical Development Overview

This compound was under development by Eisai and its subsidiary EA Pharma. Preclinical studies involving an analogue (ER-464195-01) demonstrated significant anti-inflammatory effects in mouse models of inflammatory bowel disease. Oral administration of this analogue was shown to ameliorate the severity of colitis by suppressing the infiltration of leukocytes into the inflamed colon.

This compound progressed to Phase 1 and Phase 2 clinical trials for ulcerative colitis and inflammatory bowel diseases. However, its development was discontinued. The Phase 2 trial for ulcerative colitis in Japan was halted due to business priorities.

Quantitative Data from Preclinical Studies

While specific quantitative data for this compound (E6007) remains limited in publicly accessible literature, the following information is available for its analogue, ER-464195-01, and related assays.

| Parameter | Method | Cell Type | Ligand | IC50 / Effect | Source |

| Inhibition of Jurkat cell adhesion to Fibronectin | Cell Adhesion Assay | Jurkat cells | Fibronectin | < 5 µM (for a related compound) | MedChemExpress |

| Inhibition of CRT-ITGA4 Interaction | In situ Proximity Ligation Assay | Activated Jurkat cells | - | Significant decrease at 5 µM | Nature Communications |

| Suppression of T cell and neutrophil adhesiveness | Cell Adhesion Assays | T cells, Neutrophils | - | Demonstrated | Nature Communications |

Key Signaling Pathways

The mechanism of this compound's analogue targets the "inside-out" signaling pathway that leads to integrin activation. This pathway is crucial for the function of α4β1 (VLA-4) and αLβ2 (LFA-1) integrins, which are key mediators of leukocyte trafficking.

α4β1 Integrin Activation Signaling

The α4β1 integrin, expressed on most leukocytes, mediates adhesion to vascular cell adhesion molecule-1 (VCAM-1) on activated endothelial cells. Its activation is a critical step in leukocyte recruitment to sites of inflammation. The inhibition of the CRT-ITGA4 interaction by the this compound analogue directly interferes with this activation process.

Caption: α4β1 integrin activation pathway and the inhibitory action of a this compound analogue.

LFA-1 (αLβ2) Integrin Activation Signaling

LFA-1 is another critical integrin for leukocyte adhesion, binding to intercellular adhesion molecules (ICAMs) on endothelial and antigen-presenting cells. Its activation is also regulated by an "inside-out" signaling cascade that can be targeted by inhibiting essential protein-protein interactions.

Caption: General "inside-out" signaling pathway for LFA-1 activation.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize integrin inhibitors like this compound.

Cell Adhesion Assay

This assay quantifies the ability of an inhibitor to block the adhesion of leukocytes to a substrate coated with an integrin ligand, such as fibronectin or VCAM-1.

Objective: To determine the IC50 of a test compound for the inhibition of integrin-mediated cell adhesion.

Materials:

-

96-well tissue culture plates

-

Integrin ligand (e.g., human fibronectin, recombinant VCAM-1)

-

Leukocyte cell line (e.g., Jurkat T cells, U937 monocytes)

-

Test compound (e.g., this compound)

-

Cell labeling dye (e.g., Calcein-AM)

-

Assay buffer (e.g., PBS with Ca2+/Mg2+)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Fluorescence plate reader

Procedure:

-

Plate Coating: Coat wells of a 96-well plate with the integrin ligand (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.

-

Washing and Blocking: Wash the wells three times with PBS. Block non-specific binding by incubating with blocking buffer for 1 hour at 37°C.

-

Cell Preparation: Label the leukocyte cell suspension with Calcein-AM according to the manufacturer's instructions. Resuspend the labeled cells in assay buffer.

-

Compound Incubation: Incubate the labeled cells with various concentrations of the test compound for 30 minutes at 37°C.

-

Adhesion: Add the cell-compound mixture to the coated and blocked wells. Centrifuge the plate at a low speed (e.g., 100 x g for 1 minute) to ensure cell contact with the bottom of the well. Incubate for 30-60 minutes at 37°C.

-

Washing: Gently wash the wells three to four times with assay buffer to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of adhesion for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a typical cell adhesion assay.

Flow Cytometry for Integrin Activation State

This method measures the conformational change of an integrin from a low-affinity to a high-affinity state upon activation, using an antibody that specifically recognizes the activated form.

Objective: To assess the effect of a test compound on the activation state of a specific integrin on the cell surface.

Materials:

-

Leukocytes (e.g., primary human PBMCs or a relevant cell line)

-

Flow cytometer

-

Activation-state-specific anti-integrin antibody (e.g., anti-LFA-1 activation epitope antibody)

-

Fluorochrome-conjugated secondary antibody

-

Cell stimulant (e.g., PMA, chemokine)

-

Test compound (e.g., this compound)

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

Procedure:

-

Cell Preparation: Isolate or culture the desired leukocyte population.

-

Compound Treatment: Pre-incubate the cells with the test compound or vehicle control for a specified time.

-

Stimulation: Add a stimulant to induce integrin activation and incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Primary Antibody Staining: Add the primary antibody that recognizes the activated integrin conformation and incubate on ice for 30 minutes.

-

Washing: Wash the cells twice with cold FACS buffer.

-

Secondary Antibody Staining: If the primary antibody is not directly conjugated, add a fluorochrome-conjugated secondary antibody and incubate on ice for 30 minutes in the dark.

-

Washing: Wash the cells twice with cold FACS buffer.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Gate on the cell population of interest and analyze the shift in fluorescence intensity, which corresponds to the level of integrin activation.

Caption: Workflow for measuring integrin activation by flow cytometry.

Conclusion

This compound represents an intriguing approach to the treatment of inflammatory diseases through the inhibition of integrin activation. The elucidation of its analogue's mechanism, involving the disruption of the calreticulin-integrin α4 interaction, provides a specific molecular target for the development of novel anti-inflammatory therapeutics. While the clinical development of this compound itself was halted, the scientific foundation of its mechanism of action remains a valuable area of study for researchers in immunology and drug discovery. The experimental protocols and signaling pathways detailed in this guide provide a framework for the investigation and characterization of future compounds targeting integrin-mediated leukocyte adhesion.

References

- 1. POTENT NEW MECHANISM OF ACTION FOR TREATMENT OF INFLAMMATORY BOWEL DISEASE REVEALED | News Releaseï¼2018 | Eisai Co., Ltd. [eisai.com]

- 2. sciencedaily.com [sciencedaily.com]

- 3. Calreticulin and integrin alpha dissociation induces anti-inflammatory programming in animal models of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calreticulin and integrin alpha dissociation induces anti-inflammatory programming in animal models of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

Milategrast for In Vitro Cell Adhesion Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of milategrast, a potent small-molecule inhibitor of α4-integrins, for in vitro cell adhesion studies. This compound's ability to block the interaction between cells expressing α4-integrins and their ligands makes it a valuable tool for investigating the molecular mechanisms of cell adhesion in various physiological and pathological processes.

Core Mechanism of Action

This compound is an antagonist of the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins. These heterodimeric transmembrane receptors are primarily expressed on leukocytes and play a crucial role in their adhesion to the vascular endothelium and the extracellular matrix (ECM).

-

α4β1 (VLA-4): This integrin binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and to the CS-1 domain of fibronectin in the ECM. This interaction is critical for the recruitment of lymphocytes, monocytes, and eosinophils to sites of inflammation.

-

α4β7: This integrin specifically recognizes Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on the endothelium of the gut-associated lymphoid tissue (GALT), mediating the homing of lymphocytes to the gastrointestinal tract.

By blocking the binding of these integrins to their respective ligands, this compound effectively inhibits the adhesion and subsequent transmigration of leukocytes, thereby disrupting the inflammatory cascade.

Quantitative Data on this compound's In Vitro Activity

The following table summarizes the available quantitative data on the inhibitory activity of this compound in in vitro cell adhesion assays. This data is essential for dose-response studies and for comparing the potency of this compound with other adhesion inhibitors.

| Cell Line | Ligand | Assay Type | IC50 |

| Jurkat (human T lymphocyte) | Fibronectin | Static Adhesion Assay | < 5 µM |

Note: This table will be updated as more quantitative data becomes publicly available.

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the effects of this compound on cell adhesion are provided below.

Static Adhesion Assay: Jurkat Cell Adhesion to Fibronectin

This protocol details a static adhesion assay to quantify the inhibition of Jurkat cell adhesion to fibronectin by this compound.

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Human fibronectin

-

96-well tissue culture plates

-

Bovine Serum Albumin (BSA)

-

Calcein-AM (or other fluorescent cell stain)

-

This compound

-

Plate reader with fluorescence capabilities

Protocol:

-

Plate Coating:

-

Coat the wells of a 96-well plate with 10 µg/mL fibronectin in PBS overnight at 4°C.

-

Wash the wells three times with PBS.

-

Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

-

Wash the wells three times with PBS.

-

-

Cell Preparation:

-

Culture Jurkat cells in RPMI-1640 with 10% FBS.

-

Label the cells with Calcein-AM according to the manufacturer's instructions.

-

Resuspend the labeled cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

-

-

Inhibition Assay:

-

Prepare serial dilutions of this compound in serum-free RPMI-1640.

-

Add 50 µL of the cell suspension to each well of the fibronectin-coated plate.

-

Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.

-

-

Quantification:

-

Gently wash the wells three times with pre-warmed PBS to remove non-adherent cells.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence in each well using a plate reader (Excitation: 485 nm, Emission: 520 nm for Calcein-AM).

-

Calculate the percentage of adhesion for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

-

Leukocyte Adhesion to Endothelial Cells under Static Conditions

This protocol describes an assay to measure the effect of this compound on the adhesion of lymphocytes to a monolayer of activated endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Human peripheral blood mononuclear cells (PBMCs) or a lymphocyte cell line

-

Endothelial cell growth medium

-

TNF-α

-

This compound

-

Fluorescent cell stain (e.g., Calcein-AM)

-

96-well tissue culture plates

Protocol:

-

Endothelial Cell Monolayer Preparation:

-

Seed HUVECs into a 96-well plate and culture until a confluent monolayer is formed.

-

Activate the HUVEC monolayer by treating with TNF-α (10 ng/mL) for 4-6 hours to induce VCAM-1 expression.

-

Wash the monolayer gently with culture medium.

-

-

Leukocyte Preparation:

-

Isolate PBMCs from whole blood using density gradient centrifugation or use a cultured lymphocyte cell line.

-

Label the lymphocytes with a fluorescent dye.

-

Resuspend the cells in assay medium.

-

-

Adhesion Assay:

-

Pre-incubate the labeled lymphocytes with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add the pre-incubated lymphocytes to the activated HUVEC monolayer.

-

Incubate for 30 minutes at 37°C.

-

-

Quantification:

-

Remove non-adherent cells by gentle washing.

-

Quantify the number of adherent cells by measuring the fluorescence in each well using a plate reader.

-

Calculate the percentage of inhibition of adhesion for each this compound concentration.

-

Signaling Pathways and Visualizations

This compound, by inhibiting integrin-ligand binding, prevents the initiation of downstream signaling cascades that are crucial for cell adhesion, migration, and survival.

α4-Integrin Signaling Pathway

The binding of α4-integrins to their ligands triggers a series of intracellular events, often initiated by the clustering of integrins and the recruitment of signaling proteins to the cytoplasmic tails of the integrin subunits. A key pathway involves the activation of Focal Adhesion Kinase (FAK) and Src family kinases.

Milategrast's Inhibition of Cell Infiltration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milategrast (formerly known as E6007) is a small molecule antagonist of α4-integrins, developed as a cell adhesion and infiltration inhibitor. The primary mechanism of action for this compound is the blockade of interactions between α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins on the surface of leukocytes with their respective ligands on the vascular endothelium, namely Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1). This interference with a critical step in the leukocyte adhesion cascade has positioned this compound as a potential therapeutic agent for inflammatory conditions characterized by excessive immune cell infiltration, particularly inflammatory bowel disease (IBD) such as ulcerative colitis. Although its clinical development for IBD has been discontinued for business reasons, the underlying science and mechanism of action remain a valuable case study for researchers in immunology and drug development.

This technical guide provides an in-depth overview of the core mechanisms of this compound, detailed experimental protocols for its characterization, and a summary of its known quantitative data.

Core Mechanism: The Cell Infiltration Inhibition Pathway

The migration of leukocytes from the bloodstream into inflamed tissues is a multi-step process known as the leukocyte adhesion cascade. This process is initiated by the tethering and rolling of leukocytes along the endothelial lining of blood vessels, followed by firm adhesion, and subsequent transmigration into the tissue. This compound targets the firm adhesion step, which is largely mediated by the interaction of integrins on leukocytes with cell adhesion molecules on the endothelium.

Specifically, this compound is an antagonist of α4-integrins, which form heterodimers such as α4β1 and α4β7. The α4β1 integrin binds to VCAM-1, which is expressed on activated endothelial cells in various tissues, while the α4β7 integrin preferentially binds to MAdCAM-1, which is predominantly expressed on the endothelium of the gut-associated lymphoid tissue (GALT).

By blocking these interactions, this compound prevents the firm adhesion of leukocytes to the blood vessel wall, thereby inhibiting their infiltration into the surrounding inflamed tissue. This reduction in leukocyte accumulation at the site of inflammation is the basis for its anti-inflammatory effect.

Quantitative Data

Detailed quantitative data from clinical trials of this compound are not extensively available in the public domain due to the discontinuation of its development. However, preclinical data and early clinical findings provide some insight into its potency and potential efficacy.

In Vitro Activity

| Assay Type | Cell Line | Substrate | IC50 | Reference |

| Cell Adhesion | Jurkat | Fibronectin | <5 µM | [1] |

Preclinical In Vivo Efficacy

Detailed dose-response data from preclinical animal models of colitis (e.g., DSS or TNBS-induced colitis) for this compound are not publicly available. Typically, studies would report on the following parameters:

| Animal Model | Key Parameters | Expected Outcome with this compound |

| DSS-induced colitis | Disease Activity Index (DAI), Colon Length, Myeloperoxidase (MPO) activity, Histological Score | Reduction in DAI, preservation of colon length, decreased MPO activity, improvement in histological score |

| TNBS-induced colitis | Body Weight Loss, Colon Weight/Length Ratio, MPO activity, Cytokine Levels (e.g., TNF-α, IL-6) | Attenuation of body weight loss, reduction in colon weight/length ratio, decreased MPO activity, modulation of pro-inflammatory cytokines |

Clinical Trial Data

This compound was evaluated in Phase 1 and Phase 2 clinical trials for ulcerative colitis. While the development was halted, these trials would have assessed the following endpoints:

| Trial Phase | Indication | Key Efficacy Endpoints | Key Safety Endpoints |

| Phase 2 | Moderate to Severe Ulcerative Colitis | Clinical Remission (Mayo Score), Clinical Response, Endoscopic Improvement | Adverse Events, Serious Adverse Events, Laboratory Abnormalities |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of an α4-integrin antagonist like this compound.

Cell Adhesion Assay (Static)

This assay quantifies the ability of a compound to inhibit the adhesion of leukocytes to a substrate, such as purified adhesion molecules or a monolayer of endothelial cells.

Workflow Diagram:

Methodology:

-

Plate Coating:

-

Coat the wells of a 96-well microplate with recombinant human VCAM-1 or MAdCAM-1 (typically 1-5 µg/mL in PBS) overnight at 4°C.

-

Wash the wells three times with PBS to remove unbound protein.

-

-

Blocking:

-

Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at 37°C.

-

Wash the wells three times with PBS.

-

-

Cell Preparation:

-

Culture a leukocyte cell line (e.g., Jurkat or U937) or isolate primary leukocytes.

-

Label the cells with a fluorescent dye, such as Calcein-AM (2-5 µM), for 30 minutes at 37°C.

-

Wash the cells twice with assay medium (e.g., RPMI 1640) to remove excess dye and resuspend at a final concentration of 1 x 10^6 cells/mL.

-

-

Adhesion Inhibition:

-

Pre-incubate the labeled cells with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.

-

Add 100 µL of the cell suspension to each coated well.

-

Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.

-

-

Washing and Quantification:

-

Gently wash the wells three times with pre-warmed assay medium to remove non-adherent cells.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence of the adherent cells using a fluorescence microplate reader (e.g., excitation at 485 nm and emission at 520 nm for Calcein-AM).

-

Calculate the percentage of adhesion relative to the vehicle control and determine the IC50 value for this compound.

-

Chemotaxis Assay (Transwell)

This assay measures the ability of a compound to inhibit the directed migration of leukocytes towards a chemoattractant.

Workflow Diagram:

Methodology:

-

Assay Setup:

-

Place Transwell inserts (with a pore size appropriate for the cell type, e.g., 5 µm for lymphocytes) into the wells of a 24-well plate.

-

Add a chemoattractant solution (e.g., 100 ng/mL CXCL12 in serum-free medium) to the lower chamber of the wells. Add medium without chemoattractant to control wells.

-

-

Cell Preparation:

-

Prepare a suspension of leukocytes (e.g., primary T cells or a motile cell line) in serum-free medium at a concentration of 1-2 x 10^6 cells/mL.

-

Pre-treat the cells with various concentrations of this compound or a vehicle control for 30 minutes at room temperature.

-

-

Cell Migration:

-

Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

-

Quantification of Migrated Cells:

-

After the incubation period, carefully remove the Transwell inserts.

-

To quantify the migrated cells in the lower chamber, you can:

-

Staining: Fix and stain the cells with a dye like Crystal Violet. Elute the dye and measure the absorbance.

-

Cell Counting: Collect the cells from the lower chamber and count them using a hemocytometer or an automated cell counter.

-

Flow Cytometry: For more precise quantification, add a known number of counting beads to the cell suspension from the lower chamber and analyze by flow cytometry.

-

-

Calculate the percentage of migration inhibition compared to the vehicle control.

-

In Vivo Model of Inflammation (DSS-Induced Colitis)

This model is widely used to induce an acute or chronic colitis in rodents that shares some pathological features with human ulcerative colitis. It is suitable for evaluating the in vivo efficacy of anti-inflammatory compounds.

Workflow Diagram:

Methodology:

-

Induction of Colitis:

-

Use a susceptible mouse strain, such as C57BL/6.

-

Provide the mice with drinking water containing 2-3% (w/v) Dextran Sulfate Sodium (DSS; molecular weight 36-50 kDa) ad libitum for 5 to 7 days to induce acute colitis.

-

-

Drug Administration:

-

Randomly assign mice to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like sulfasalazine).

-

Administer this compound or the vehicle control daily, starting from day 0 or day 1 of DSS administration. The route of administration would typically be oral gavage for a small molecule like this compound.

-

-

Clinical Monitoring:

-

Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.

-

Calculate a Disease Activity Index (DAI) score based on these parameters to assess the severity of colitis.

-

-

Terminal Analysis:

-

At the end of the study (e.g., day 7 or 8), euthanize the mice.

-

Excise the colon and measure its length from the cecum to the anus.

-

Collect a portion of the distal colon for histological analysis (H&E staining) to assess tissue damage, inflammation, and crypt architecture.

-

Homogenize another portion of the colon to measure myeloperoxidase (MPO) activity, which is an indicator of neutrophil infiltration.

-

A further section of the colon can be used for cytokine analysis (e.g., by ELISA or qPCR) to measure the levels of pro-inflammatory mediators.

-

-

Data Analysis:

-

Compare the DAI scores, colon length, histological scores, MPO activity, and cytokine levels between the treatment groups to evaluate the efficacy of this compound.

-

Conclusion

This compound represents a targeted therapeutic approach to inflammatory diseases by specifically inhibiting the α4-integrin-mediated adhesion and infiltration of leukocytes. Its mechanism of action is well-defined, focusing on the blockade of the VCAM-1/α4β1 and MAdCAM-1/α4β7 interactions. While the clinical development of this compound has been halted, the principles of its design and the methods for its evaluation remain highly relevant for the ongoing research and development of novel anti-inflammatory therapies targeting leukocyte trafficking. The experimental protocols detailed in this guide provide a robust framework for the preclinical and in vitro characterization of such compounds.

References

Milategrast (E6007): A Technical Whitepaper on the Discovery and Development of a VLA-4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milategrast (E6007) is a small molecule, orally bioavailable antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). Developed by Eisai Inc. and EA Pharma, this compound was investigated as a potential therapeutic agent for inflammatory diseases, primarily ulcerative colitis. VLA-4 plays a critical role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues. By inhibiting VLA-4, this compound aimed to offer a novel anti-inflammatory mechanism. Despite showing promise in preclinical studies, the clinical development of this compound was discontinued during Phase II trials for ulcerative colitis due to business priorities. This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and development of this compound, based on publicly available data.

Introduction: The Role of VLA-4 in Inflammation

Inflammatory diseases such as inflammatory bowel disease (IBD), which includes ulcerative colitis and Crohn's disease, are characterized by chronic and relapsing inflammation of the gastrointestinal tract. A key pathological feature of these diseases is the excessive infiltration of leukocytes into the intestinal mucosa. The recruitment of these immune cells is a multi-step process orchestrated by a series of adhesion molecules.

Among these, the integrin VLA-4, expressed on the surface of most leukocytes, including T-cells, B-cells, monocytes, and eosinophils, is a crucial player.[1] VLA-4 interacts with its primary ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and the CS-1 domain of fibronectin in the extracellular matrix.[1][2] This interaction facilitates the firm adhesion of leukocytes to the blood vessel wall and their subsequent migration into the surrounding inflamed tissue.[2] Consequently, antagonism of the VLA-4 pathway represents a compelling therapeutic strategy to mitigate the inflammatory response in a variety of autoimmune and inflammatory disorders.[3]

Discovery and Preclinical Development of this compound (E6007)

Lead Identification and Optimization

This compound was identified as a potent VLA-4 antagonist through a drug discovery program at Eisai focused on small molecule integrin inhibitors. While specific details of the initial screening and lead optimization for this compound are not extensively published, the patent literature from Eisai and related research on piperazine-based VLA-4 antagonists suggest a strategy involving the design of molecules that mimic the binding motif of VLA-4's natural ligands. Structure-activity relationship (SAR) studies of piperazinylphenylalanine derivatives have shown that modifications at the 4-position of the piperazine ring and the terminal amide group are critical for potent VLA-4 antagonism and improved pharmacokinetic properties.

An analog of this compound, ER-464195-01, was identified from Eisai's compound library in a screening assay designed to identify compounds that dissociate the interaction between Calreticulin (CRT) and integrin α4 subunits, which is involved in leukocyte adhesion. This suggests that the discovery program may have utilized a multi-faceted approach, targeting different aspects of VLA-4 function.

In Vitro Pharmacology

The primary mechanism of action of this compound is the inhibition of VLA-4-mediated cell adhesion. Preclinical studies demonstrated that this compound effectively inhibits the adhesion of Jurkat cells, a human T-lymphocyte cell line that expresses VLA-4, to human fibronectin.

| Parameter | Value | Assay | Reference |

| IC50 | < 5 µM | Inhibition of Jurkat cell adhesion to human fibronectin |

Table 1: In Vitro Potency of this compound

Preclinical In Vivo Studies

While specific preclinical pharmacokinetic data for this compound is not publicly available, studies on its analog, ER-464195-01, in mouse models of IBD have provided proof-of-concept for this therapeutic approach. In a mouse model of colitis, prophylactic and therapeutic administration of ER-464195-01 ameliorated disease severity. The treatment led to a reduction in the activity of pro-inflammatory genes, significantly reduced injury to the mucosal barrier, and decreased the infiltration of white blood cells into the colon. These findings support the hypothesis that inhibiting the interaction between CRT and ITGAs, and by extension VLA-4 antagonism, is a viable strategy for treating IBD.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist of VLA-4, blocking its interaction with VCAM-1 and fibronectin. This inhibition prevents the firm adhesion and subsequent transmigration of leukocytes across the vascular endothelium into inflamed tissues.

The binding of VLA-4 to its ligands initiates a cascade of intracellular signaling events known as "outside-in" signaling, which is crucial for cell spreading, migration, and activation. Conversely, the affinity of VLA-4 for its ligands is regulated by "inside-out" signaling, which is triggered by chemokines and other stimuli that lead to a conformational change in the integrin, increasing its binding affinity.

Below is a diagram illustrating the VLA-4 signaling pathway and the point of intervention for this compound.

Clinical Development

This compound advanced to Phase I and Phase II clinical trials for the treatment of ulcerative colitis.

Phase I Studies

Phase I trials were conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. While detailed results from these studies have not been published, their successful completion enabled the progression of this compound to Phase II trials.

Phase II Study in Ulcerative Colitis (NCT03018054)

A Phase II, randomized, double-blind, placebo-controlled, multi-center study was initiated to evaluate the efficacy and safety of this compound in Japanese patients with moderately active ulcerative colitis.

Study Design:

-

Participants: Patients with a complete Mayo score of 6 to 10.

-

Intervention: Participants were randomized in a 1:1:1 ratio to receive once-daily oral doses of 30 mg this compound, 60 mg this compound, or a placebo for 8 weeks.

-

Primary Outcome: To evaluate the efficacy and safety of this compound.

The development of this compound was ultimately discontinued during this Phase II trial due to business priorities, and as a result, the detailed efficacy and safety data from this study have not been made publicly available.

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are proprietary to the developing company. However, based on standard methodologies for evaluating VLA-4 antagonists, the following outlines the likely experimental approaches.

In Vitro Cell Adhesion Assay

This assay is fundamental to characterizing the inhibitory activity of VLA-4 antagonists.

Objective: To quantify the inhibition of VLA-4-mediated cell adhesion to an extracellular matrix protein by this compound.

Materials:

-

Jurkat T-cells (expressing VLA-4)

-

Human fibronectin

-

96-well microplates

-

Calcein-AM (or other fluorescent dye for cell labeling)

-

This compound at various concentrations

-

Assay buffer (e.g., PBS with Ca2+/Mg2+)

Protocol:

-

Plate Coating: Coat 96-well microplates with human fibronectin overnight at 4°C. Block non-specific binding sites with bovine serum albumin (BSA).

-

Cell Labeling: Label Jurkat cells with a fluorescent dye such as Calcein-AM.

-

Treatment: Pre-incubate the labeled Jurkat cells with varying concentrations of this compound or vehicle control.

-

Adhesion: Add the treated cell suspension to the fibronectin-coated wells and incubate to allow for cell adhesion.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of cell adhesion inhibition at each concentration of this compound and determine the IC50 value.

In Vivo Models of Inflammatory Bowel Disease

Chemically-induced models of colitis in rodents are commonly used to evaluate the efficacy of potential IBD therapeutics.

Objective: To assess the therapeutic effect of this compound in an animal model of colitis.

Model: Dextran sulfate sodium (DSS)-induced colitis in mice.

Protocol:

-

Induction of Colitis: Administer DSS in the drinking water of mice for a defined period to induce acute colitis.

-

Treatment: Administer this compound orally at different dose levels or a vehicle control daily, either prophylactically (before or at the time of DSS administration) or therapeutically (after the onset of colitis symptoms).

-

Monitoring: Monitor the animals daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool, to calculate a Disease Activity Index (DAI).

-

Endpoint Analysis: At the end of the study, sacrifice the animals and collect colon tissue for macroscopic evaluation (colon length, presence of ulcers) and histological analysis (assessment of inflammation, tissue damage, and leukocyte infiltration). Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can also be measured in the colon tissue.

-

Data Analysis: Compare the DAI, colon length, histological scores, and MPO activity between the this compound-treated groups and the vehicle control group to determine the efficacy of the compound.

Conclusion

This compound (E6007) is a rationally designed small molecule antagonist of VLA-4 that showed promise as a potential oral therapy for ulcerative colitis. Its mechanism of action, the inhibition of leukocyte adhesion and transmigration, is a well-validated therapeutic strategy for inflammatory diseases. Preclinical studies with an analog of this compound demonstrated its potential to ameliorate colitis in animal models. However, the clinical development of this compound was halted in Phase II for business reasons, leaving its full therapeutic potential in humans unevaluated. The information available on this compound provides a valuable case study in the development of VLA-4 antagonists and highlights the complexities and challenges of bringing novel anti-inflammatory agents to the market. Further research into orally available, gut-restricted integrin antagonists continues to be an active area of drug development for inflammatory bowel diseases.

References

Milategrast: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milategrast (E6007) is a small molecule inhibitor of cell adhesion that was under development for the treatment of inflammatory bowel disease (IBD). This technical guide provides an in-depth overview of the target identification and validation process for this compound and its analogue, ER-464195-01. The primary target of this class of compounds was identified as the interaction between calreticulin (CRT) and the α-subunits of integrins, a novel mechanism for modulating leukocyte adhesion and infiltration into inflamed tissues. This document details the quantitative data supporting this mechanism, the experimental protocols used for its elucidation, and visual representations of the key signaling pathways and experimental workflows.

Introduction

Leukocyte adhesion and infiltration into the intestinal mucosa are key pathological events in inflammatory bowel disease. Integrins, a family of heterodimeric cell surface receptors, play a crucial role in mediating this process. This compound was developed as an orally active small molecule to inhibit these processes. Initial studies identified it as a cell adhesion inhibitor. Subsequent research on a close analogue, ER-464195-01, revealed a novel intracellular mechanism of action involving the disruption of the interaction between calreticulin (CRT) and integrin α-subunits.

Target Identification: Calreticulin-Integrin α Subunit Interaction

The primary molecular target of the this compound analogue ER-464195-01 was identified as the protein-protein interaction between calreticulin (CRT) and the cytoplasmic domain of integrin α-subunits. CRT is a chaperone protein primarily located in the endoplasmic reticulum, but it can also translocate to other cellular compartments and the cell surface. It interacts with a highly conserved KxGFFKR motif in the cytoplasmic tail of several integrin α-subunits, including α4, αL, and αM. This interaction is crucial for maintaining the active conformation of the integrin, thereby promoting leukocyte adhesion to endothelial cells.

ER-464195-01 was found to bind directly to CRT, leading to the dissociation of the CRT-integrin α complex. This disruption prevents the inside-out signaling required for integrin activation, ultimately inhibiting leukocyte adhesion and migration.

Quantitative Data

The following tables summarize the key quantitative data obtained during the validation of this compound's and its analogue's mechanism of action.

Table 1: In Vitro Inhibition of Calreticulin-Integrin α Subunit Interaction by ER-464195-01 [1][2]

| Interaction | IC50 (µM) |

| CRT and ITGA α4 | 0.17 |

| CRT and ITGA αL | 0.36 |

| CRT and ITGA αM/α2/α5 | 0.23 |

Table 2: In Vitro Inhibition of Leukocyte Adhesion [1][3]

| Cell Type | Adhesion Molecule | Inhibitor | IC50 (µM) |

| Jurkat (T cells) | VCAM-1 | ER-464195-01 | 0.15 |

| Neutrophils | ICAM-1 | ER-464195-01 | 0.19 |

| Jurkat (T cells) | Fibronectin | This compound | <5 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to identify and validate the target of this compound.

GST Pull-Down Assay for Calreticulin-Integrin α Interaction

This assay was used to demonstrate the direct inhibitory effect of ER-464195-01 on the interaction between CRT and integrin α4 (ITGA4) in a cell-free system.[4]

Materials:

-

Recombinant GST-fused Calreticulin (GST-CRT)

-

Glutathione-Sepharose beads

-

Jurkat cell lysate (as a source of ITGA4)

-

ER-464195-01 and a negative control compound (e.g., ER-435813-01)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease inhibitors)

-

Wash buffer (e.g., Lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-ITGA4 antibody

Procedure:

-

Immobilization of GST-CRT: Incubate GST-CRT with Glutathione-Sepharose beads for 1-2 hours at 4°C with gentle rotation to allow binding.

-

Washing: Wash the beads three times with wash buffer to remove unbound GST-CRT.

-

Preparation of Cell Lysate: Lyse Jurkat cells in lysis buffer on ice for 30 minutes. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Binding Reaction: Add the Jurkat cell lysate to the GST-CRT-bound beads. Add different concentrations of ER-464195-01 or the negative control compound. Incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads five times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-ITGA4 antibody to detect the amount of ITGA4 that was pulled down by GST-CRT. A dose-dependent decrease in the ITGA4 band in the presence of ER-464195-01 indicates inhibition of the interaction.

In Situ Proximity Ligation Assay (PLA)

This assay was used to visualize and quantify the interaction between CRT and ITGA4 within intact cells and tissues, and to demonstrate the disruptive effect of ER-464195-01.

Materials:

-

Jurkat cells or tissue sections from IBD models

-

Primary antibodies: rabbit anti-CRT and mouse anti-ITGA4

-

PLA probes (anti-rabbit PLUS and anti-mouse MINUS)

-

Ligation and amplification reagents (commercial kit)

-

Fluorescence microscope

Procedure:

-

Cell/Tissue Preparation: Seed Jurkat cells on coverslips or prepare cryosections of colonic tissue. Fix, permeabilize, and block the samples.

-

Primary Antibody Incubation: Incubate the samples with a mixture of rabbit anti-CRT and mouse anti-ITGA4 antibodies overnight at 4°C.

-

PLA Probe Incubation: Wash the samples and incubate with the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) for 1-2 hours at 37°C.

-

Ligation: Wash and add the ligation solution containing ligase to join the two PLA probes if they are in close proximity (<40 nm). Incubate for 30 minutes at 37°C.

-

Amplification: Wash and add the amplification solution containing polymerase and fluorescently labeled oligonucleotides. Incubate for 100 minutes at 37°C to generate a rolling circle amplification product.

-

Visualization: Mount the samples and visualize the PLA signals (fluorescent dots) using a fluorescence microscope. Each dot represents an interaction between CRT and ITGA4. To test the inhibitor, treat the cells with ER-464195-01 prior to fixation and quantify the reduction in PLA signals.

Jurkat Cell Adhesion Assay to Fibronectin

This assay measures the ability of this compound to inhibit the adhesion of Jurkat T cells to the extracellular matrix protein fibronectin, which is a ligand for α4β1 integrin.

Materials:

-

96-well plates coated with human fibronectin

-

Jurkat cells

-

This compound at various concentrations

-

Cell labeling dye (e.g., Calcein-AM)

-

Adhesion buffer (e.g., RPMI with 0.5% BSA)

-

Fluorescence plate reader

Procedure:

-

Cell Labeling: Label Jurkat cells with Calcein-AM according to the manufacturer's protocol.

-

Inhibitor Treatment: Pre-incubate the labeled Jurkat cells with different concentrations of this compound for 30 minutes at 37°C.

-

Adhesion: Add the cell suspension to the fibronectin-coated wells and incubate for 30-60 minutes at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells with adhesion buffer to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. The percentage of adhesion is calculated relative to untreated control cells.

Visualizations

Signaling Pathway of this compound's Action

Caption: Mechanism of action of this compound/ER-464195-01.

Experimental Workflow: GST Pull-Down Assay

Caption: Workflow for GST Pull-Down Assay.

Logical Relationship: Target Validation Cascade

Caption: Logical flow of target validation for this compound.

Conclusion

The identification and validation of the calreticulin-integrin α subunit interaction as the target of this compound and its analogue ER-464195-01 represent a significant advancement in the understanding of leukocyte adhesion. This novel intracellular mechanism provides an alternative approach to modulating integrin function compared to traditional antagonists that target the extracellular domains of integrins. The comprehensive experimental approach, combining in vitro biochemical assays, in situ cellular imaging, and functional cell-based assays, provides a robust validation of this target. Although the clinical development of this compound was discontinued, the insights gained from its target identification and validation continue to be valuable for the development of new anti-inflammatory therapies.

References

- 1. ER-464195-01 | Calreticulin-Integrin α inhibitor | Probechem Biochemicals [probechem.com]

- 2. ER-464195-01|859218-37-4|COA [dcchemicals.com]

- 3. Calreticulin Couples Calcium Release and Calcium Influx in Integrin-mediated Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]

In-Depth Technical Guide: Preclinical Pharmacodynamics of Milategrast

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milategrast (also known as E6007) is a small molecule integrin antagonist that has been investigated for its therapeutic potential in inflammatory diseases.[1] As an inhibitor of Very Late Antigen-4 (VLA-4), this compound targets a key mechanism in the inflammatory cascade: the adhesion and migration of leukocytes from the bloodstream into tissues.[1][2] This document provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key in vitro data, outlining relevant experimental models, and visualizing its mechanism of action. While the clinical development of this compound for certain indications has been discontinued, the preclinical data offers valuable insights into the therapeutic potential of VLA-4 antagonism.[1]

Mechanism of Action

This compound functions as a cell adhesion inhibitor by targeting the VLA-4 integrin, a heterodimeric protein expressed on the surface of most leukocytes, including lymphocytes, monocytes, and eosinophils.[2] VLA-4 mediates the adhesion of these cells to vascular cell adhesion molecule-1 (VCAM-1) on activated endothelial cells and to the extracellular matrix protein fibronectin. This adhesion is a critical step for the trafficking of inflammatory cells to sites of inflammation.

A novel aspect of the mechanism for a this compound analog, ER-464195-01, involves the inhibition of integrin activation by interfering with the interaction between calreticulin (CRT) and the integrin α4 subunit (ITGA4). By binding to CRT, the compound prevents the CRT-ITGA4 interaction, thereby suppressing integrin activation and subsequent leukocyte adhesion and infiltration.

Signaling Pathway of VLA-4 Inhibition by this compound

The following diagram illustrates the signaling pathway disrupted by this compound.

Quantitative Data

The available preclinical data for this compound is primarily from in vitro studies.

| Assay Type | Cell Line | Ligand | Parameter | Value | Reference |

| Cell Adhesion | Jurkat | Human Fibronectin | IC50 | <5 µM |

Experimental Protocols

VLA-4-Mediated Cell Adhesion Assay (Jurkat Cells)

This protocol describes a typical in vitro assay to evaluate the inhibitory effect of compounds like this compound on VLA-4-mediated cell adhesion.

Objective: To determine the concentration-dependent inhibition of Jurkat cell adhesion to fibronectin by this compound.

Materials:

-

Jurkat cells (human T lymphocyte cell line)

-

Human fibronectin

-

96-well microplates

-

Assay buffer (e.g., RPMI 1640)

-

Calcein-AM (fluorescent dye)

-

This compound (or other test compounds)

-

Plate reader with fluorescence detection

Workflow Diagram:

Procedure:

-

Plate Coating: Coat the wells of a 96-well microplate with human fibronectin solution and incubate overnight at 4°C.

-

Blocking: Wash the wells with PBS and block any remaining non-specific binding sites with a solution of bovine serum albumin (BSA) for 1 hour at 37°C.

-

Cell Labeling: Resuspend Jurkat cells in serum-free media and label with Calcein-AM for 30 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Inhibition: Pre-incubate the labeled Jurkat cells with the different concentrations of this compound for 30 minutes at 37°C.

-

Adhesion: Add the cell-compound mixture to the fibronectin-coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells multiple times with assay buffer to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of adhesion for each this compound concentration relative to the control (no compound) and determine the IC50 value.

Preclinical Models

This compound and other VLA-4 antagonists are typically evaluated in animal models of inflammatory diseases where leukocyte infiltration is a key pathological feature.

Inflammatory Bowel Disease (IBD) Models

-

Dextran Sodium Sulfate (DSS)-Induced Colitis: This is a widely used model for ulcerative colitis. Oral administration of DSS in drinking water induces acute or chronic colitis in rodents, characterized by weight loss, diarrhea, bloody stools, and colonic inflammation. A study on a this compound analog, ER-464195-01, showed that oral administration in IBD model mice resulted in remarkable anti-inflammatory effects by suppressing leukocyte adhesion and infiltration.

Multiple Sclerosis (MS) Models

-

Experimental Autoimmune Encephalomyelitis (EAE): EAE is the most common animal model for MS. It is induced by immunizing susceptible animal strains with myelin-derived proteins or peptides, leading to an autoimmune response against the central nervous system. This results in inflammation, demyelination, and progressive paralysis. VLA-4 antagonists are evaluated for their ability to reduce the clinical signs of EAE.

Conclusion

The preclinical data for this compound, particularly its potent in vitro inhibition of VLA-4-mediated cell adhesion, demonstrates its potential as an anti-inflammatory agent. The elucidation of a novel mechanism of action for a this compound analog, involving the disruption of the calreticulin-integrin α4 interaction, provides a deeper understanding of its pharmacodynamics. While detailed in vivo efficacy data for this compound in preclinical models of IBD and MS are not extensively available in the public domain, the foundational in vitro data and the positive results from its analog in an IBD model underscore the therapeutic promise of targeting VLA-4 for the treatment of inflammatory diseases. Further research and publication of more extensive preclinical data would be beneficial for a complete understanding of this compound's in vivo pharmacodynamic profile.

References

Milategrast (E6007): A Technical Guide for Inflammatory Disease Research

For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: The development of Milategrast (E6007) for inflammatory bowel disease was discontinued by the manufacturer for business reasons.[1] Consequently, comprehensive clinical trial data and detailed experimental protocols have not been publicly released. This guide provides a detailed overview of its mechanism of action based on available preclinical information and presents representative data and protocols from mechanistically similar oral α4β7 integrin antagonists to serve as a technical reference for research and development in this class of molecules.

Core Concept: Mechanism of Action of this compound

This compound is an orally bioavailable small molecule designed as an antagonist of the α4β7 integrin.[2] This integrin is a key protein expressed on the surface of a subset of lymphocytes (T-helper cells) that plays a crucial role in their trafficking and homing to the gastrointestinal tract.[3] The primary ligand for α4β7 integrin is the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is predominantly expressed on the endothelial cells of blood vessels in the gut.[1]

The inflammatory cascade in diseases like ulcerative colitis and Crohn's disease is perpetuated by the constant influx of these immune cells from the bloodstream into the intestinal tissue. By binding to the α4β7 integrin, this compound was developed to block its interaction with MAdCAM-1, thereby inhibiting lymphocyte migration into the gut and reducing intestinal inflammation.[3]

A novel aspect of this compound's mechanism was revealed through studies of its analogue, ER-464195-01. This research indicated that the compound inhibits integrin activation by interfering with the interaction between calreticulin (CRT) and the integrin α4 subunit (ITGA4). By associating with CRT, the compound prevents the conformational changes in the integrin necessary for strong cell adhesion, thus suppressing the adhesion and infiltration of leukocytes.

Signaling Pathway of α4β7 Integrin-Mediated Lymphocyte Trafficking

The following diagram illustrates the signaling pathway involved in lymphocyte homing to the gut and the inhibitory action of an α4β7 antagonist like this compound.

Preclinical Research & Methodology

Preclinical evaluation of anti-inflammatory agents targeting IBD typically involves in vitro cell-based assays and in vivo animal models that mimic the pathology of human colitis.

Key In Vitro Experiment: Cell Adhesion Assay

This assay quantifies the ability of a compound to inhibit the adhesion of lymphocytes to a substrate coated with an integrin ligand, such as MAdCAM-1 or fibronectin.

Experimental Protocol: Jurkat Cell Adhesion to Fibronectin

-

Plate Coating: 96-well microplates are coated with human fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C. Control wells are coated with Bovine Serum Albumin (BSA) to measure non-specific binding.

-

Blocking: On the day of the assay, plates are washed with PBS, and non-specific sites are blocked by incubating with a 1% BSA solution in PBS for 1-2 hours at 37°C.

-

Cell Preparation: Jurkat T-cells, which express α4β1 integrin (a related target that also binds fibronectin), are harvested and resuspended in serum-free RPMI 1640 medium.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for 30 minutes at 37°C.

-

Adhesion: The cell suspensions are added to the coated wells (e.g., 1 x 10^5 cells/well) and incubated for 30-60 minutes at 37°C to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by gentle washing with PBS. This step is critical and may involve inverting the plate and tapping it on absorbent paper, followed by gentle washes.

-

Quantification: The number of adherent cells is quantified. A common method involves staining the cells with a fluorescent dye (e.g., Calcein-AM), lysing the cells, and measuring the fluorescence in a plate reader.

-

Data Analysis: The percentage of adhesion is calculated relative to the vehicle control. An IC50 value, the concentration of the compound that inhibits 50% of cell adhesion, is determined by fitting the data to a dose-response curve.

Key In Vivo Experiment: DSS-Induced Colitis Model

The dextran sodium sulfate (DSS) model is a widely used chemically-induced model of colitis in rodents that shares many pathological features with human ulcerative colitis.

Experimental Protocol: Efficacy in a Murine DSS-Induced Colitis Model

-

Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimated for one week with standard chow and water ad libitum.

-

Induction of Colitis: Acute colitis is induced by administering 2.5-3.0% (w/v) DSS in the drinking water for 7 consecutive days. A control group receives regular drinking water.

-

Drug Administration: Mice in the treatment groups receive daily oral gavage of this compound (e.g., at doses of 10, 30, and 100 mg/kg) or a vehicle control, starting from day 0 of DSS administration. A positive control group (e.g., receiving an established anti-inflammatory agent) may also be included.

-

Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the feces. These parameters are used to calculate a daily Disease Activity Index (DAI) score.

-

Termination and Tissue Collection: On day 8, mice are euthanized. The entire colon is excised, and its length is measured (colon shortening is a marker of inflammation).

-

Histological Analysis: A distal segment of the colon is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). A pathologist, blinded to the treatment groups, scores the sections for severity of inflammation, crypt damage, and leukocyte infiltration.

-

Myeloperoxidase (MPO) Assay: Another colonic segment is homogenized to measure MPO activity, a quantitative marker of neutrophil infiltration.

-

Data Analysis: Statistical comparisons are made between the vehicle, this compound-treated, and control groups for DAI scores, colon length, histological scores, and MPO activity.

Representative Preclinical Data

The following table presents representative efficacy data for an oral α4β7 antagonist in a DSS-induced colitis model. This data is illustrative and not specific to this compound.

| Parameter | Vehicle Control (DSS) | Oral α4β7 Antagonist (30 mg/kg) | Healthy Control |

| Disease Activity Index (Day 7) | 3.5 ± 0.4 | 1.8 ± 0.3 | 0.1 ± 0.1 |

| Body Weight Change (%) | -15.2% ± 2.1% | -7.5% ± 1.8% | +2.1% ± 0.5% |

| Colon Length (cm) | 6.1 ± 0.3 | 7.8 ± 0.4 | 9.2 ± 0.2 |

| Histological Score (max 12) | 9.5 ± 1.1 | 4.2 ± 0.8 | 0.5 ± 0.2 |

| MPO Activity (U/g tissue) | 5.8 ± 0.7 | 2.5 ± 0.5* | 0.8 ± 0.3 |

| Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle Control. |

Experimental Workflow Diagram: Preclinical In Vivo Study

Clinical Research & Methodology

This compound was advanced into clinical trials for ulcerative colitis. A Phase 2, double-blind, placebo-controlled study (NCT03018054) was initiated in Japan to evaluate its efficacy and safety.

Clinical Trial Protocol (Based on NCT03018054 Design)

-

Study Title: A Phase 2, Double-Blind, Parallel-Group, Placebo-Controlled Study of E6007 in Japanese Patients With Moderate Active Ulcerative Colitis.

-

Objectives: To evaluate the efficacy and safety of two dose levels of this compound compared to placebo in inducing clinical remission in patients with moderately active UC.

-

Study Design:

-

Screening Phase (up to 4 weeks): Patients are assessed for eligibility based on inclusion/exclusion criteria. This includes diagnosis confirmation via endoscopy and calculation of a baseline Mayo Score.

-

Randomization: Eligible patients are randomized in a 1:1:1 ratio to one of three treatment arms. Stratification is based on prior treatment history and baseline Mayo score.

-

Treatment Phase (8 weeks): Patients receive a once-daily oral dose of their assigned treatment:

-

Arm 1: this compound 30 mg

-

Arm 2: this compound 60 mg

-

Arm 3: Placebo

-

-

End-of-Treatment Assessment (Week 8): Patients undergo a final assessment, including endoscopy, to determine the primary and secondary endpoints.

-

Follow-up Phase: A safety follow-up visit is conducted after the last dose of the study drug.

-

-

Key Inclusion Criteria:

-

Adults (20-75 years) with a diagnosis of ulcerative colitis for at least 3 months.

-

Moderately active disease, defined by a total Mayo Score of 6-10, including an endoscopic subscore of ≥2.

-

Inadequate response or intolerance to conventional therapies (e.g., 5-ASAs, corticosteroids).

-

-

Key Exclusion Criteria:

-

Severe ulcerative colitis (Mayo Score > 10).

-

Prior treatment with more than two anti-TNF agents.

-

Diagnosis of Crohn's disease or indeterminate colitis.

-

Presence of colonic dysplasia or malignancy.

-

-

Endpoints:

-

Primary Endpoint: Proportion of patients in clinical remission at Week 8, defined as a total Mayo score ≤2 with no individual subscore >1.

-

Secondary Endpoints:

-

Proportion of patients with clinical response (decrease in Mayo score of ≥3 points and ≥30% from baseline, plus a decrease in rectal bleeding subscore of ≥1 or an absolute rectal bleeding subscore of 0 or 1).

-

Proportion of patients with endoscopic improvement (endoscopic subscore of 0 or 1).

-

Changes from baseline in partial Mayo score and individual subscores.

-

Safety and tolerability assessments (adverse events, laboratory tests, vital signs).

-

-

Representative Clinical Data (Surrogate Compound)

As the results for this compound's Phase 2 trial were not published, the following table presents illustrative data from a 12-week Phase 2a study of a different oral α4β7 antagonist peptide, PTG-100, in patients with moderate to severe active ulcerative colitis. This data is provided for context and to demonstrate the expected outcomes for this class of drugs.

| Endpoint (at Week 12) | Placebo (n=31) | PTG-100 150 mg (n=12) | PTG-100 300 mg (n=13) | PTG-100 900 mg (n=12) |

| Clinical Remission (%) | 3.2% | 8.3% | 15.4% | 25.0% |

| Clinical Response (%) | 35.5% | 41.7% | 53.8% | 58.3% |

| Endoscopic Improvement (%) | 16.1% | 16.7% | 30.8% | 41.7% |

| Histologic Remission (%) | 6.5% | 8.3% | 23.1% | 33.3% |

| Data adapted from the PROPEL study of PTG-100. The study initially did not meet its primary endpoint based on a central reading, but a subsequent blinded re-read indicated clinical efficacy. |

Clinical Trial Workflow Diagram

References

Methodological & Application

Application Notes and Protocols for Milategrast, an α4-Integrin Antagonist

Audience: Researchers, scientists, and drug development professionals.

Introduction

Milategrast is a small molecule antagonist of α4-integrins, specifically targeting the α4β1 (VLA-4) and α4β7 heterodimers. These integrins are crucial for the adhesion and migration of leukocytes to inflammatory sites.[1] By binding to α4-integrins on the surface of leukocytes, this compound blocks their interaction with vascular cell adhesion molecule-1 (VCAM-1) and mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on endothelial cells.[1] This inhibition of cell adhesion makes this compound a potential therapeutic agent for inflammatory and autoimmune diseases such as inflammatory bowel disease and ulcerative colitis.[2][3] In vitro cell adhesion assays are fundamental for characterizing the potency and mechanism of action of α4-integrin antagonists like this compound.

This document provides a detailed protocol for an in vitro cell adhesion assay to evaluate the inhibitory activity of this compound on the adhesion of Jurkat cells, a human T lymphocyte cell line that expresses α4β1 integrin, to fibronectin and VCAM-1.

Data Presentation

The following table summarizes the quantitative data for this compound's activity in an in vitro cell adhesion assay.

| Compound | Cell Line | Substrate | IC50 | Reference |

| This compound | Jurkat | Fibronectin | <5 µM | [4] |

Experimental Protocols

In Vitro Cell Adhesion Assay Using Jurkat Cells